molecular formula C9H10O3 B15280206 Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)

Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)

Cat. No.: B15280206
M. Wt: 166.17 g/mol
InChI Key: ADMKTAYMNAFZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) is an organic compound with the molecular formula C9H10O3 It is a derivative of acetophenone, characterized by the presence of hydroxy and hydroxymethyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) typically involves the hydroxylation and hydroxymethylation of acetophenone derivatives. One common method includes the use of catalysts such as metal halides (e.g., FeBr3, AlCl3) to facilitate the electrophilic aromatic substitution reactions . The reaction conditions often require controlled temperatures and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential anti-inflammatory effects could be due to its interaction with inflammatory mediators and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) is unique due to the presence of both hydroxy and hydroxymethyl groups on the phenyl ring, which may contribute to its distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and potentially exhibit more diverse biological activities compared to its similar counterparts.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-[3-hydroxy-2-(hydroxymethyl)phenyl]ethanone

InChI

InChI=1S/C9H10O3/c1-6(11)7-3-2-4-9(12)8(7)5-10/h2-4,10,12H,5H2,1H3

InChI Key

ADMKTAYMNAFZAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.